N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(3,4,5-trimethoxybenzyl)-1-benzofuran-2-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(3,4,5-trimethoxybenzyl)-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, a dioxidotetrahydrothiophenyl group, and a trimethoxybenzyl moiety, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(3,4,5-trimethoxybenzyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the dioxidotetrahydrothiophenyl group and the trimethoxybenzyl moiety. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(3,4,5-trimethoxybenzyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(3,4,5-trimethoxybenzyl)-1-benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(3,4,5-trimethoxybenzyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-isobutylbenzamide
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(3,4,5-trimethoxybenzyl)-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H27NO7S |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H27NO7S/c1-15-18-7-5-6-8-19(18)32-22(15)24(26)25(17-9-10-33(27,28)14-17)13-16-11-20(29-2)23(31-4)21(12-16)30-3/h5-8,11-12,17H,9-10,13-14H2,1-4H3 |
InChI Key |
ZVFRMMOTDFFQCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC(=C(C(=C3)OC)OC)OC)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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